Lipophilicity (LogP/LogD) Positioning: Intermediate Value Between Shorter and Longer Alkyl-Linker Analogs
The target compound (propyl linker, C3) exhibits an ACD/LogP of 4.32 and LogD of 4.20, placing it at an intermediate lipophilicity position within the homologous series. This value is approximately 0.02 log units lower than the ethyl analog (C2, LogP 4.34) , 0.37 log units higher than the methylene analog (C1, LogP 3.95) [1], and 0.53 log units lower than the butyl analog (C4, LogP 4.85) . The near-identical LogP to the ethyl analog despite an additional methylene group may reflect conformational effects unique to the propyl chain. The LogD value of 4.20 indicates pH-independent partitioning behavior, and the compound satisfies all Lipinski Rule of 5 criteria with zero violations .
| Evidence Dimension | Lipophilicity – ACD/LogP and LogD (pH 5.5/7.4) |
|---|---|
| Target Compound Data | LogP 4.32; LogD 4.20 |
| Comparator Or Baseline | Methylene analog (898772-72-0): LogP 3.95; Ethyl analog (898772-74-2): LogP 4.34; Butyl analog (898772-78-6): LogP 4.85, LogD 4.59 |
| Quantified Difference | LogP: +0.37 vs. C1; -0.02 vs. C2; -0.53 vs. C4. LogD: -0.39 vs. C4 |
| Conditions | ACD/Labs Percepta Platform predicted values, version 14.00. ChemSpider and MolBase databases. |
Why This Matters
Intermediate lipophilicity can provide a balanced solubility/permeability profile, making the target compound a more versatile starting point for medicinal chemistry optimization than analogs at either lipophilicity extreme.
- [1] MolBase. 2-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone, CAS: 898772-72-0. LogP 3.9466, PSA 63.77. https://qiye.molbase.cn/ (accessed 2024). View Source
